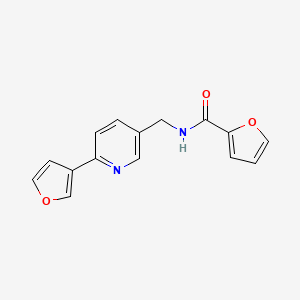
Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate is an organic compound with the molecular formula C17H24N2O3. It is a white to yellow solid that is used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate typically involves the reaction of 4-formylphenylpiperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps include:
Formation of 4-formylphenylpiperidine: This can be achieved by reacting 4-formylbenzaldehyde with piperidine under appropriate conditions.
Introduction of the tert-butyl group: The 4-formylphenylpiperidine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of different products that can interact with biological molecules. The piperidine ring provides structural stability and can interact with various receptors and enzymes, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but has an aminomethyl group instead of a formyl group.
Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: This compound has a hydroxyl group in addition to the formyl group.
Uniqueness
Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate is unique due to its specific combination of a formyl group and a piperidine ring, which provides distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(4-formylphenyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-8-10-19(11-9-14)15-6-4-13(12-20)5-7-15/h4-7,12,14H,8-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPISEWQHVPSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2936868.png)

![4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2936871.png)
![2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B2936872.png)
![3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine](/img/structure/B2936873.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2936874.png)
![1-(4-bromobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2936876.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2936882.png)


![2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide](/img/structure/B2936888.png)

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B2936891.png)
